![molecular formula C45H52ClN7O13 B12380941 (2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide](/img/structure/B12380941.png)
(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide” is a complex organic molecule. It contains multiple functional groups, including indole, benzoyl, methoxy, and triazole moieties, as well as hydroxyl and amide functionalities. This compound is likely to exhibit a range of chemical and biological activities due to its diverse structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, each targeting the formation of specific bonds and functional groups. Key steps might include:
- Formation of the indole ring system.
- Introduction of the 4-chlorobenzoyl group.
- Coupling of the indole derivative with the butylamine linker.
- Formation of the triazole ring.
- Attachment of the sugar moiety.
Each step would require specific reagents and conditions, such as:
Indole formation: Fischer indole synthesis using phenylhydrazine and a ketone.
Benzoylation: Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Coupling reactions: Use of coupling agents like EDCI or DCC for amide bond formation.
Triazole formation: Click chemistry using azides and alkynes.
Glycosylation: Use of glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions at the benzoyl or indole moieties.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
Due to its structural complexity, the compound may exhibit interesting biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
Industry
The compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and catalysis. Molecular docking studies and biochemical assays would be needed to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide
- **this compound
Uniqueness
The unique combination of functional groups and structural features sets this compound apart from others. Its potential for diverse chemical reactions and biological activities makes it a valuable target for further research and development.
Propriétés
Formule moléculaire |
C45H52ClN7O13 |
|---|---|
Poids moléculaire |
934.4 g/mol |
Nom IUPAC |
(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide |
InChI |
InChI=1S/C45H52ClN7O13/c1-25-31(32-21-30(64-2)11-12-34(32)53(25)44(63)27-7-9-28(46)10-8-27)22-39(58)47-15-3-4-16-48-43(62)33(49-38(57)14-6-26-5-13-35(55)36(56)19-26)20-29-23-52(51-50-29)17-18-65-45-42(61)41(60)40(59)37(24-54)66-45/h5-14,19,21,23,33,37,40-42,45,54-56,59-61H,3-4,15-18,20,22,24H2,1-2H3,(H,47,58)(H,48,62)(H,49,57)/b14-6+/t33-,37-,40+,41-,42-,45?/m0/s1 |
Clé InChI |
MNLDTRLEUDHOGJ-JEVDTPBLSA-N |
SMILES isomérique |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCCCNC(=O)[C@H](CC4=CN(N=N4)CCOC5[C@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)O)NC(=O)/C=C/C6=CC(=C(C=C6)O)O |
SMILES canonique |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCCCNC(=O)C(CC4=CN(N=N4)CCOC5C(C(C(C(O5)CO)O)O)O)NC(=O)C=CC6=CC(=C(C=C6)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


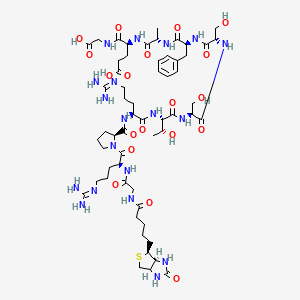
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)


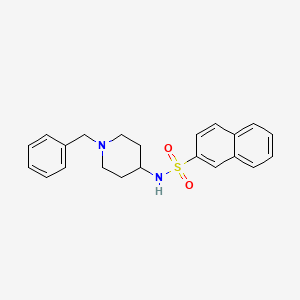
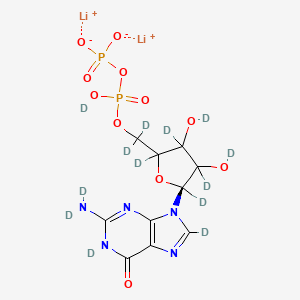

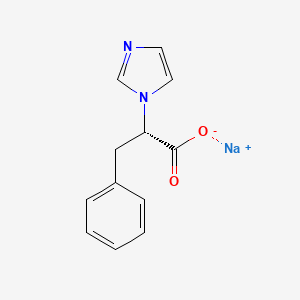
![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)
![methyl (1S,4S,10S,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B12380904.png)
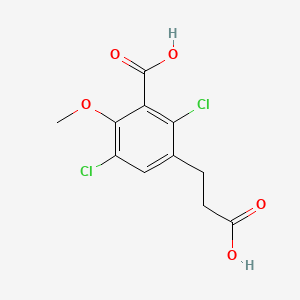
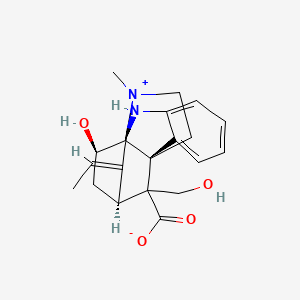
![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)

